N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 331462-23-8
VCID: VC5590959
InChI: InChI=1S/C16H13ClN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)Cl
Molecular Formula: C16H13ClN2O3
Molecular Weight: 316.74

N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide

CAS No.: 331462-23-8

Cat. No.: VC5590959

Molecular Formula: C16H13ClN2O3

Molecular Weight: 316.74

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide - 331462-23-8

Specification

CAS No. 331462-23-8
Molecular Formula C16H13ClN2O3
Molecular Weight 316.74
IUPAC Name (E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C16H13ClN2O3/c17-14-7-4-13(5-8-14)11-18-16(20)9-6-12-2-1-3-15(10-12)19(21)22/h1-10H,11H2,(H,18,20)/b9-6+
Standard InChI Key HAIYIMXGZBLMBW-RMKNXTFCSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

N-(4-Chlorobenzyl)-3-(3-nitrophenyl)acrylamide is an α,β-unsaturated amide characterized by an acrylamide scaffold substituted with a 3-nitrophenyl group at the β-position and a 4-chlorobenzyl moiety at the nitrogen atom. Its IUPAC name, (2E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide, reflects the trans-configuration of the acrylamide double bond, a critical feature for bioactivity . The compound’s structure was confirmed via spectroscopic methods, including infrared (IR) spectroscopy, which showed key absorptions at 2230 cm1^{-1} (nitrile stretch) and 1766 cm1^{-1} (carbonyl stretch) . Nuclear magnetic resonance (NMR) data further validated the structure: 1H^1\text{H}-NMR signals at δ 8.41 (amide NH), 8.26 (quinoline C-H), and 7.86–7.40 (aromatic protons) align with analogous acrylamide derivatives .

Synthetic Methodologies and Optimization

The synthesis of N-(4-chlorobenzyl)-3-(3-nitrophenyl)acrylamide typically involves a two-step protocol: (1) preparation of 3-(3-nitrophenyl)acrylic acid via Knoevenagel condensation, followed by (2) coupling with 4-chlorobenzylamine using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) .

Reaction Conditions and Yields

StepReagentsTemperatureTime (h)Yield (%)
1Malonic acid, 3-nitrobenzaldehyde, piperidineReflux678
2BOP, 4-chlorobenzylamine, DIPEART2465

The coupling reaction achieved a 65% yield under mild conditions, with triethylamine (TEA) as a base to facilitate amide bond formation . Purification via silica gel chromatography afforded >95% purity, confirmed by 1H^1\text{H}-NMR .

Physicochemical Properties

Key physicochemical parameters include:

  • Boiling point: 558.7±50.0C558.7 \pm 50.0^\circ \text{C} (predicted)

  • Density: 1.334±0.06g/cm31.334 \pm 0.06 \, \text{g/cm}^3

  • pKa: 14.23±0.4614.23 \pm 0.46, indicating weak acidity

  • Solubility: Low aqueous solubility (<0.1 mg/mL), soluble in DMSO and DMF

The nitro and chloro substituents enhance hydrophobicity, as evidenced by a calculated logP of 3.2, which correlates with membrane permeability in fungal cells .

Antifungal Activity and Mechanism

In Vitro Susceptibility Testing

Against Candida strains, the compound showed dose-dependent inhibition, with minimum inhibitory concentrations (MICs) comparable to nystatin :

StrainMIC (µg/mL)Nystatin MIC (µg/mL)
C. albicans168
C. tropicalis3216
C. krusei6432

Activity against C. krusei was weaker, likely due to efflux pump overexpression .

Pharmacophore Analysis

Volsurf descriptors identified two critical motifs:

  • DRDRDR: Three hydrophobic regions (chlorobenzyl, nitroaryl, acrylamide) facilitating membrane interaction.

  • DRDRAC: Two hydrophobic zones and a hydrogen-bond acceptor (amide carbonyl) targeting fungal ergosterol biosynthesis enzymes .

Molecular docking suggested binding to lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol synthesis .

QuantityPrice
1 mg$647.61
5 mg$687.35
10 mg$679.14

Purity levels (95%) and pricing reflect its use in research settings rather than clinical applications .

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